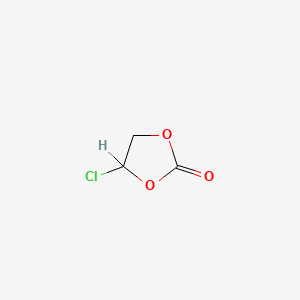

4-Chloro-1,3-dioxolan-2-one

描述

Significance and Research Context of Cyclic Carbonates

Cyclic carbonates are a class of organic compounds that have garnered significant interest at both academic and industrial levels. Their rising prominence is largely due to their alignment with the principles of green and sustainable chemistry. One of the most common and efficient methods for synthesizing cyclic carbonates is the cycloaddition of carbon dioxide (CO2) to epoxides, a process that utilizes a renewable, non-toxic, and abundant C1 building block. This reaction is characterized by 100% atom economy, as all reactants are incorporated into the final product, representing an environmentally sound chemical pathway.

The applications for cyclic carbonates are diverse. They are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as monomers in the synthesis of polymers such as polycarbonates and polyurethanes. The versatility of the cyclic carbonate structure allows for a range of chemical transformations, including decarboxylation, hydrogenation, and transesterification, making them valuable intermediates in organic synthesis. Their favorable properties, such as high boiling points, low toxicity, and biodegradability, further enhance their status as sustainable alternatives to more hazardous conventional chemicals.

Historical Development of 4-Chloro-1,3-dioxolan-2-one Research

The historical development of this compound is intrinsically linked to the synthesis and application of its parent compound, ethylene (B1197577) carbonate, and its highly valuable derivative, vinylene carbonate. Research into this compound has primarily been driven by its role as a key intermediate in the production of vinylene carbonate, a critical electrolyte additive for improving the performance and lifespan of lithium-ion batteries.

Early and conventional methods for producing chloroethylene carbonate involved the direct chlorination of ethylene carbonate. These processes often utilized chlorination agents like chlorine gas under ultraviolet (UV) light, or sulfuryl chloride. google.comgoogle.com While effective, these traditional batch methods could be slow, yield-limited, and presented challenges in controlling the reaction to prevent the formation of undesired byproducts, such as dichloroethylene carbonate. google.compatsnap.com

More recent research has focused on optimizing this chlorination process to enhance efficiency, safety, and selectivity. google.combeilstein-journals.org Significant advancements include the development of continuous flow processes and novel photoflow setups. beilstein-journals.org These modern techniques allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher conversion rates, improved selectivity for the monochlorinated product, and a safer, more scalable production method. google.combeilstein-journals.org The ongoing refinement of its synthesis underscores the compound's sustained industrial and academic importance as a precursor to high-performance materials.

Scope and Academic Relevance of the Compound in Modern Chemistry

The academic and industrial relevance of this compound is centered on its utility as a versatile chemical intermediate and building block. chemimpex.com Its chlorinated structure allows for selective chemical reactions, enabling the creation of diverse derivatives for specific applications in medicinal chemistry, agrochemicals, and materials science. chemimpex.com

In the realm of pharmaceuticals and agrochemicals , the compound serves as a precursor in the synthesis of more complex molecules, contributing to the efficiency of development processes for new drugs and crop protection agents. chemimpex.com Its dioxolane ring can impart stability and specific reactivity to the target molecules. chemimpex.com

In polymer chemistry , this compound shows potential for incorporation into polymer matrices. Research indicates that its inclusion can enhance desirable material properties, such as increased thermal stability and improved mechanical strength, making it an attractive component for developing advanced, high-performance polymers. chemimpex.com

Perhaps its most significant role is as a direct precursor to other important chemical products. It is a critical intermediate in the synthesis of vinylene carbonate and fluoroethylene carbonate, both of which are high-value electrolyte additives in the battery industry. patsnap.com This application places this compound at a crucial junction in the supply chain for energy storage technologies, driving continued research into its efficient and sustainable production.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 3967-54-2 chemsynthesis.com |

| Molecular Formula | C3H3ClO3 nist.gov |

| Molecular Weight | 122.51 g/mol nih.gov |

| Density | 1.504 g/mL chemsynthesis.com |

| Boiling Point | 121-123 °C (at 18 mmHg) chemsynthesis.com |

| Refractive Index | 1.454 chemsynthesis.com |

| IUPAC Name | This compound nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOKPDLAMOMTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312786 | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3967-54-2 | |

| Record name | Chloroethylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,3-dioxolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3967-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloroethylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Chemical Transformations of 4 Chloro 1,3 Dioxolan 2 One

Halogen Exchange Reactions for Functionalization

4-Chloro-1,3-dioxolan-2-one serves as a versatile precursor for the synthesis of other functionalized dioxolanones through halogen exchange (Halex) reactions. This process involves the substitution of the chlorine atom with another halogen, most notably fluorine, to access compounds with altered reactivity and properties.

Synthesis of 4-Fluoro-1,3-dioxolan-2-one via Fluorination of the Compound

The conversion of this compound to 4-Fluoro-1,3-dioxolan-2-one, also known as fluoroethylene carbonate (FEC), is a critical transformation, particularly for applications in material science. guidechem.com FEC is widely used as an electrolyte additive in lithium-ion batteries, where it helps form a stable solid electrolyte interphase (SEI) layer, enhancing battery performance and longevity. guidechem.com

The synthesis is typically achieved through a nucleophilic substitution reaction using a suitable fluorinating agent. Common reagents include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often conducted in a polar aprotic solvent to facilitate the dissolution of the fluoride salt and promote the substitution reaction.

Key Research Findings on Fluorination:

Spray-Drying Method for KF: One effective method utilizes spray-dried potassium fluoride. The high surface area and enhanced reactivity of the spray-dried KF, in conjunction with a phase-transfer catalyst such as 18-crown-6, facilitate the efficient displacement of the chloride. The reaction is typically performed in acetonitrile at elevated temperatures.

Solvent and Catalyst Influence: The choice of solvent and catalyst is crucial for optimizing the reaction yield and minimizing side products. Solvents like acetonitrile, sulfolane, or N,N-dimethylformamide (DMF) are often employed. Phase-transfer catalysts are essential for increasing the nucleophilicity of the fluoride anion.

Below is a table summarizing typical reaction conditions for the synthesis of 4-Fluoro-1,3-dioxolan-2-one.

| Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Potassium Fluoride (KF) | 18-crown-6 | Acetonitrile | 80-90 | ~75 |

| Cesium Fluoride (CsF) | None | Sulfolane | 100-120 | >80 |

| Spray-Dried KF | Tetrabutylammonium Bromide | Acetonitrile | 70-80 | ~85 |

Mechanistic Studies of Halide Substitution Pathways

The substitution of chlorine with fluorine on the 1,3-dioxolan-2-one ring is generally understood to proceed via a nucleophilic substitution mechanism. Given the structure of the substrate—a secondary halide—the reaction pathway can exhibit characteristics of both SN1 and SN2 mechanisms, and is highly dependent on the reaction conditions.

SN2 Pathway: Under conditions favoring a bimolecular reaction (e.g., high concentration of a strong nucleophile like F⁻ and a polar aprotic solvent), the reaction likely proceeds through an SN2 pathway. In this mechanism, the fluoride ion attacks the carbon atom bonded to the chlorine from the backside, leading to an inversion of stereochemistry in a single, concerted step. The use of aprotic solvents stabilizes the transition state and enhances the nucleophilicity of the fluoride ion.

Influence of the Carbonate Ring: The adjacent oxygen atoms of the dioxolane ring can influence the reaction mechanism. The electron-withdrawing nature of the carbonate group can polarize the C-Cl bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, anchimeric assistance (neighboring group participation) from the ring oxygens could potentially stabilize a carbocation-like intermediate, introducing some SN1 character, although this is less commonly the dominant pathway for this specific transformation.

Computational studies and kinetic experiments are often employed to elucidate the precise energy barriers and transition state geometries, confirming the dominant mechanistic pathway under specific experimental conditions.

Role as a Key Intermediate in Organic Synthesis

The reactivity of the C-Cl bond and the inherent functionality of the cyclic carbonate ring make this compound a valuable intermediate in the synthesis of more complex molecules. chemimpex.com It serves as a versatile building block for introducing the 1,3-dioxolan-2-one moiety or for further derivatization. chemimpex.com

Derivatization for Complex Molecular Structures

This compound is utilized in the synthesis of various pharmaceutical and agrochemical compounds. chemimpex.com Its chlorinated structure enables selective reactions to form diverse derivatives. chemimpex.com

Examples of Derivatization Reactions:

Nucleophilic Substitution with Amines: The chlorine atom can be displaced by primary or secondary amines to form 4-amino-1,3-dioxolan-2-one derivatives. These products are precursors to biologically active compounds, including modified nucleoside analogues.

Substitution with Azides: Reaction with sodium azide yields 4-azido-1,3-dioxolan-2-one. The azido group can then be reduced to an amine or used in cycloaddition reactions (e.g., "click chemistry") to link the dioxolanone core to other molecular fragments.

Alkylation via Grignard or Organocuprate Reagents: Carbon-carbon bonds can be formed by reacting this compound with organometallic reagents, leading to the synthesis of 4-alkyl or 4-aryl substituted dioxolanones.

The table below illustrates the versatility of this compound in synthesizing various derivatives.

| Reagent | Product Class | Potential Application |

| R-NH₂ (Amine) | 4-Amino-1,3-dioxolan-2-ones | Pharmaceutical intermediates |

| NaN₃ (Sodium Azide) | 4-Azido-1,3-dioxolan-2-one | Bio-conjugation, Heterocyclic synthesis |

| R-OH / Base | 4-Alkoxy-1,3-dioxolan-2-ones | Specialty solvents, Polymer additives |

| R-SH / Base | 4-Thio-1,3-dioxolan-2-ones | Agrochemical synthesis |

Pathways for Further Chemical Modification

Beyond simple substitution at the C-4 position, this compound and its derivatives can undergo further transformations, expanding their synthetic utility.

Ring-Opening Reactions: The cyclic carbonate is susceptible to ring-opening by strong nucleophiles or under acidic/basic conditions. For example, hydrolysis can yield 3-chloro-1,2-propanediol. This reactivity allows the dioxolanone ring to be used as a protecting group for a diol, which can be removed later in a synthetic sequence.

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce elimination of HCl to form vinylene carbonate. This unsaturated cyclic carbonate is a valuable monomer in polymer chemistry and a dienophile in Diels-Alder reactions.

Modification of Derivatives: The products of the initial substitution can be further modified. For instance, a 4-amino derivative can be acylated or alkylated at the nitrogen atom. A 4-azido derivative can undergo a Huisgen cycloaddition. These subsequent reactions allow for the construction of highly complex and diverse molecular architectures starting from a simple chlorinated precursor.

These pathways highlight the role of this compound not just as an intermediate, but as a strategic linchpin in multi-step synthetic routes.

Advanced Applications of 4 Chloro 1,3 Dioxolan 2 One in Materials Science and Applied Chemistry

Functionality as an Electrolyte Additive in Electrochemical Systems

4-Chloro-1,3-dioxolan-2-one, also known as chloroethylene carbonate, has emerged as a compound of significant interest in the field of electrochemical energy storage. Its primary role is as an electrolyte additive, designed to enhance the performance and longevity of batteries, particularly lithium-ion systems. The functionality of this and similar small molecule additives stems from their ability to decompose preferentially on electrode surfaces, forming a stable and ionically conductive passivation layer.

Research on its Application in Lithium-Ion Battery Electrolytes

Research into electrolyte additives is crucial for advancing lithium-ion battery (LIB) technology, especially for high-energy-density systems that employ demanding electrode materials like silicon-embedded anodes and nickel-rich cathodes. researchgate.netnih.gov Conventional additives such as vinylene carbonate (VC) and fluoroethylene carbonate (FEC) have been widely studied for their ability to form a protective solid electrolyte interphase (SEI). nih.govnih.gov this compound belongs to this class of SEI-forming additives. The core principle is to introduce a small quantity of the additive into the electrolyte, which then participates in the initial electrochemical cycles to create a robust interface between the electrode and the electrolyte. nasa.gov This prevents the continuous decomposition of the bulk electrolyte, a primary cause of capacity fade and battery failure. researchgate.net The incorporation of halogenated compounds like this compound is a strategy explored to tailor the chemical composition and properties of this critical SEI layer.

Investigations into Solid Electrolyte Interphase (SEI) Formation and Characteristics

The decomposition of chlorinated carbonate additives is believed to contribute to the formation of an SEI rich in lithium chloride (LiCl) and lithium carbonate (Li2CO3), alongside polymeric species. nasa.gov This composition can create a stable, electrically insulating, yet Li+-permeable film. nih.gov A well-formed SEI passivates the anode surface, preventing further electrolyte decomposition while allowing for the efficient transport of lithium ions during charging and discharging. nasa.govnih.gov The goal is to create a thin, uniform, and mechanically resilient SEI that can withstand the volume changes of the anode during lithiation and delithiation, a particularly important feature for high-capacity anodes like silicon. nih.govnih.gov

Electrochemical Stability and Performance Enhancement Studies

The presence of a stable SEI formed by additives like this compound contributes to these enhancements by minimizing parasitic reactions between the electrode and the electrolyte. wpmucdn.com This leads to higher coulombic efficiency, as more of the charge passed is used for the reversible intercalation of lithium ions rather than being consumed in irreversible side reactions. Research on analogous additives shows that a well-designed SEI can enable high-energy-density batteries to maintain a significant percentage of their initial capacity after hundreds of cycles. researchgate.netnih.gov

Table 1: Performance Enhancement with Dioxolone-Based Additives in High-Energy-Density LIBs

| Performance Metric | Standard Electrolyte | Electrolyte with Dioxolone Derivative Additive |

| Capacity Retention (after 400 cycles at 1C) | < 60% | 81.5% researchgate.netnih.gov |

| Capacity Fading (after 100 cycles at 3C) | Significant | 1.9% researchgate.netnih.gov |

| SEI Characteristics | Rigid, prone to fracture | Spatially flexible, stable researchgate.netnih.gov |

Contribution to Polymer Chemistry and Material Development

Beyond its applications in electrochemistry, this compound is a versatile compound in the realm of polymer science. Its chemical structure allows it to be used as a monomer or modifying agent to create polymers with specific, desirable characteristics.

Incorporation into Polymer Matrices for Desirable Properties

This compound can be integrated into various polymer structures to enhance their material properties. chemimpex.com Its incorporation can impart increased thermal stability and improved mechanical strength to the resulting polymer matrix. chemimpex.com The presence of the chlorine atom and the carbonate group in its structure allows for specific chemical interactions and reactions during polymerization or polymer modification. This makes it a valuable building block for creating advanced materials tailored for specific industrial or research applications where enhanced durability and resilience are required. chemimpex.com

Research on its Potential in Biodegradable Polymer Production

The compound is also utilized in research focused on the production of biodegradable polymers. chemimpex.com The synthesis of environmentally friendly materials is a growing area of demand, and this compound serves as a component in creating polymers that can break down naturally, contributing to sustainability. chemimpex.com Its role in this context is to act as a monomer or comonomer in polymerization reactions that yield aliphatic polycarbonates or other polymer structures known for their biodegradability.

Utilization in Specialized Organic Synthesis as a Building Block

This compound, also known as chloroethylene carbonate, is a versatile and reactive chemical compound valued as a building block in complex organic synthesis. chemimpex.com Its unique structure, featuring a chlorinated dioxolane ring, allows for selective chemical reactions, making it an essential intermediate in the production of a wide range of specialized chemicals. chemimpex.com This compound is particularly significant in the synthesis of pharmaceuticals, the formulation of agrochemicals, and various processes within fine chemical engineering. chemimpex.comnih.gov

Intermediate for Pharmaceutical Agents

In the field of medicinal chemistry, this compound serves as a crucial intermediate for synthesizing complex pharmaceutical agents. chemimpex.com Its reactivity is harnessed to construct the core structures of biologically active molecules. A notable application is in the synthesis of linear furanocoumarins, such as Psoralen. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants with well-documented photosensitizing and cytotoxic activities. nih.govmdpi.com

Psoralen and its derivatives are utilized in photochemotherapy for the treatment of skin disorders like psoriasis and vitiligo. nih.gov The synthesis of these compounds can be achieved by building a furan (B31954) ring onto a coumarin (B35378) moiety. Research has demonstrated the use of this compound as a key reagent in reactions with hydroxycoumarin derivatives to construct the required furanocoumarin skeleton, highlighting its role in enhancing the efficiency of drug development processes. chemimpex.com

Table 1: Application in Pharmaceutical Synthesis This table is interactive. Click on the headers to sort.

| Precursor | Reagent | Product Class | Example Product | Biological Activity |

|---|

Precursor in Agrochemical Formulations

The utility of this compound extends to the agrochemical sector, where it functions as a precursor in the development of effective crop protection agents. chemimpex.com The compound is a building block for active ingredients that can improve the efficacy of pesticides and herbicides. chemimpex.com

Many furanocoumarin derivatives, which can be synthesized using this compound, are known to possess significant antifungal and insecticidal properties. mdpi.com This makes the compound a valuable starting point for creating novel agrochemical formulations. By enabling the synthesis of compounds with potent biological activity against plant pathogens and pests, it plays an important role in modern agricultural chemistry. chemimpex.commdpi.com The development of such agents is critical for protecting crop yields and ensuring food security. mdpi.com

Table 2: Role as an Agrochemical Precursor This table is interactive. Click on the headers to sort.

| Precursor | Target Compound Class | Resulting Biological Activity | Application Area |

|---|

Role in Fine Chemical Engineering

In fine chemical engineering, this compound is an important intermediate for producing high-value specialty chemicals, particularly those used in materials science. chemimpex.com A primary example is its use as the raw material for the synthesis of Vinylene Carbonate. guidechem.com

Vinylene Carbonate is a critical additive in the electrolytes of lithium-ion batteries, where it promotes the formation of a stable solid-electrolyte interphase (SEI) film on the negative electrode, enhancing battery performance and longevity. wikipedia.org It is also employed as a monomer for producing specialized polymers and as a component in surface coatings. guidechem.comwikipedia.org The synthesis process involves the dehydrochlorination of this compound (often referred to as monochloroethylene carbonate in this context) using a base like triethylamine. guidechem.com Optimized industrial processes for this conversion have been developed to shorten reaction times and increase yields, making it an economically viable route for producing high-purity Vinylene Carbonate suitable for demanding applications. guidechem.com

Table 3: Application in Fine Chemical Synthesis This table is interactive. Click on the headers to sort.

| Starting Material | Key Process | Product | Primary Application |

|---|

Spectroscopic Research and Structural Elucidation Methodologies for 4 Chloro 1,3 Dioxolan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-chloro-1,3-dioxolan-2-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) analysis of this compound reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The molecule contains three protons attached to its five-membered ring, resulting in a complex splitting pattern.

The structure features three protons on the carbon backbone: one methine proton at the C4 position (bonded to the chlorine atom) and two diastereotopic methylene (B1212753) protons at the C5 position. This arrangement typically gives rise to an AMX spin system, characterized by three distinct signals, each exhibiting coupling to the other two protons.

H-4 (Methine Proton): The proton on the carbon bearing the chlorine atom is expected to appear as a doublet of doublets. Its chemical shift is influenced by the electronegativity of the adjacent chlorine and oxygen atoms.

H-5 (Methylene Protons): The two protons on the C5 carbon are chemically non-equivalent and are expected to appear as two separate signals, each as a doublet of doublets. They couple with each other (geminal coupling) and with the H-4 proton (vicinal coupling).

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-4 (-CHCl) | Downfield region | Doublet of Doublets (dd) | J(H4-H5a), J(H4-H5b) |

| H-5a (-OCH₂-) | Mid-field region | Doublet of Doublets (dd) | J(H5a-H5b), J(H5a-H4) |

| H-5b (-OCH₂-) | Mid-field region | Doublet of Doublets (dd) | J(H5b-H5a), J(H5b-H4) |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of the molecule. In a standard proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are observed, corresponding to the three unique carbon atoms in the structure.

C2 (Carbonyl Carbon): The carbon of the carbonate group (C=O) is the most deshielded, appearing significantly downfield in a characteristic region for carbonyl carbons.

C4 (Methine Carbon): The carbon atom bonded to the chlorine atom (C4) appears at a downfield position due to the strong deshielding effect of the electronegative chlorine and oxygen atoms.

C5 (Methylene Carbon): The methylene carbon (C5), bonded to an oxygen atom, is also deshielded and appears in the typical range for carbons in an ether-like environment.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C2 (C=O) | ~150-160 |

| C4 (-CHCl) | ~75-85 |

| C5 (-OCH₂-) | ~65-75 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

While 1D NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques are employed to confirm the precise assignments of proton and carbon signals, especially in complex molecules. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would provide definitive structural proof.

COSY (¹H-¹H Correlation): A COSY experiment would show cross-peaks between the signals of the H-4 and the two H-5 protons, confirming their vicinal coupling relationships and establishing the connectivity of the C4-C5 bond.

HSQC (¹H-¹³C Correlation): An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This would unambiguously link the H-4 proton signal to the C4 carbon signal and the two H-5 proton signals to the C5 carbon signal, solidifying the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) group within the five-membered cyclic carbonate ring. nist.gov This peak is typically observed at a high wavenumber due to the ring strain. Other key absorptions include stretching vibrations of the C-O and C-Cl bonds.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | ~1810-1830 | Strong, Sharp |

| C-O-C Asymmetric Stretch | ~1150-1200 | Strong |

| C-O-C Symmetric Stretch | ~1050-1100 | Strong |

| C-Cl Stretch | ~700-800 | Medium-Strong |

Table 3: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 122.51 g/mol . nist.govnih.gov

The mass spectrum displays a molecular ion peak (M⁺) cluster at m/z 122 and 124, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern is key to confirming the structure. The most abundant peak in the spectrum, known as the base peak, is observed at m/z 87. nih.gov This corresponds to the loss of a chlorine radical (·Cl) from the molecular ion, a common fragmentation pathway for chloroalkanes, resulting in a stable, resonance-delocalized carbocation. Other significant fragments are also observed, providing further structural evidence. nih.gov

| m/z Value | Proposed Fragment | Proposed Loss from Molecular Ion |

| 122/124 | [C₃H₃ClO₃]⁺ | Molecular Ion (M⁺) |

| 87 | [C₃H₃O₃]⁺ | ·Cl (Base Peak) |

| 50 | [C₂H₂O]⁺ | ·Cl, ·CHO |

| 43 | [C₂H₃O]⁺ | ·Cl, CO₂ |

Table 4: Major Ions in the Mass Spectrum of this compound. nih.gov

Future Research Directions and Emerging Trends for 4 Chloro 1,3 Dioxolan 2 One

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of cyclic carbonates often involves processes that are not environmentally ideal. Future research is intensely focused on developing greener, more sustainable synthetic pathways for 4-Chloro-1,3-dioxolan-2-one. A primary area of this research is the utilization of carbon dioxide (CO₂) as a C1 feedstock, which addresses both resource efficiency and greenhouse gas mitigation.

One of the most promising sustainable routes is the cycloaddition of CO₂ to corresponding epoxides. researchgate.netspecificpolymers.com This method is lauded for its 100% atom economy. researchgate.net Research in this area is geared towards creating highly efficient and reusable catalytic systems that can operate under mild conditions. researchgate.net For instance, the synthesis of the related compound 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO₂ has been demonstrated using various catalysts, including metal complexes and dicationic ionic liquids. researchgate.netresearchgate.net

Another emerging frontier is electrosynthesis. The electrochemical carboxylation of epoxides using CO₂ on reusable copper nanoparticle cathodes presents a method for producing cyclic carbonates under mild conditions without the need for added metal catalysts. rsc.orgchemistryviews.org Furthermore, biocatalysis and chemoenzymatic cascades are being explored for the synthesis of dioxolane structures from renewable resources, a methodology that could potentially be adapted for chlorinated derivatives. nih.govrwth-aachen.de These bio-hybrid approaches combine the high selectivity of enzymes with the efficiency of chemical catalysts. nih.gov

Table 1: Comparison of Catalytic Systems for Cycloaddition of CO₂ to Epoxides

| Catalyst Type | Typical Reaction Conditions | Advantages | Research Focus |

|---|---|---|---|

| Dicationic Ionic Liquids with ZnBr₂ | 50-110°C, Solvent-free | High activity and selectivity, potential for industrial applicability. researchgate.net | Kinetic studies and mechanism elucidation. researchgate.net |

| Tertiary Amines & Halogenated Alkali Metal Salts | Moderate temperatures | High yields (>90%) and selectivity (>90%), readily available components. researchgate.net | Optimization for various epoxides, detailed kinetic analysis via NMR. researchgate.net |

| Metal Complexes (e.g., Co, Cu, Ni, Zn, Fe) | Varies with complex | Catalytic fixation of CO₂ into cyclic carbonates. researchgate.net | Synthesis of new ligands to improve catalytic performance. researchgate.net |

| Reusable Copper Nanoparticle Cathode | Mild electrochemical conditions | No added metal catalyst required, reusable cathode, moderate to good yields. rsc.org | Investigating the effect of nanoparticle size on activity. rsc.org |

Exploration of Advanced Electrochemical Applications

The field of energy storage, particularly lithium-ion batteries (LIBs), represents a significant area of future research for this compound. Chlorinated cyclic carbonates are being actively investigated as high-performance electrolyte additives. acs.org Their primary role is to enhance the stability and performance of batteries, especially those with high-voltage cathodes. acs.orgsigmaaldrich.com

The introduction of an electron-withdrawing chlorine atom into the carbonate structure enhances the electrochemical stability of the electrolyte by lowering the Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.netacs.org This improved oxidative stability allows the electrolyte to withstand higher voltages without decomposing, a critical factor for next-generation high-energy-density batteries. acs.org

Furthermore, this compound and similar compounds can facilitate the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. nasa.govbatterydesign.net The SEI is a crucial layer that protects the anode from the electrolyte, yet allows for the transport of lithium ions. specificpolymers.com A robust SEI, promoted by additives like chlorinated carbonates, can reduce irreversible capacity loss, suppress gas generation, and ultimately extend the cycle life of the battery. batterydesign.net Research indicates that chlorinated solvents can lead to the formation of SEIs rich in inorganic components, which improves cyclability. sigmaaldrich.com

Future investigations will likely focus on optimizing the concentration of these additives and exploring synergistic effects with other compounds, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC), to create highly stable electrode-electrolyte interfaces for demanding applications like fast-charging and high-voltage cells. nih.govgoogle.com

Elucidation of Molecular Interactions in Complex Systems

A fundamental understanding of the molecular-level interactions of this compound is crucial for optimizing its function in various applications, particularly in electrolyte systems. Advanced computational and spectroscopic techniques are being employed to elucidate these complex interactions.

Density Functional Theory (DFT) calculations have become a powerful tool for this purpose. Studies have used DFT to confirm that the introduction of chlorine alters the molecule's electron distribution, reducing the charge density around the oxygen atoms. acs.org This change leads to a weaker solvation ability for lithium ions (Li⁺). acs.org A weakly solvating electrolyte is desirable as it can facilitate faster desolvation of Li⁺ at the electrode surface, promoting more uniform and dense lithium deposition and improving ion transport kinetics. acs.org

Spectroscopic methods provide experimental validation for computational models. Raman spectroscopy, for example, is used to analyze the solvation structure of electrolytes and determine the coordination of solvent molecules and anions around the Li⁺ ion. acs.org Infrared (IR) and mass spectrometry data, available through databases like the NIST Chemistry WebBook, provide foundational spectral information for identifying the compound and studying its behavior in different chemical environments. nist.govnist.gov

Future research will continue to integrate these computational and experimental approaches to build comprehensive models of how this compound interacts with other solvent molecules, lithium salts, and electrode surfaces. This deeper understanding will enable the rational design of electrolyte formulations with tailored properties for specific electrochemical applications.

Table 2: Research Methods for Studying Molecular Interactions

| Technique | Application for this compound | Key Findings & Future Directions |

|---|---|---|

| Density Functional Theory (DFT) | Calculating binding energies, HOMO/LUMO levels, and electron distribution. acs.org | Confirms weaker Li⁺ solvation ability due to the chlorine atom. acs.org Future work includes modeling interactions at the electrode-electrolyte interface. |

| Raman Spectroscopy | Analyzing the solvation shell structure of Li⁺ in electrolytes containing the additive. acs.org | Provides experimental evidence of changes in Li⁺ coordination. Future studies could explore temperature and concentration dependencies. |

| Infrared (IR) Spectroscopy | Identifying functional groups and studying intermolecular interactions through vibrational shifts. nist.gov | Foundational data for structural confirmation and analysis in mixtures. nist.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Investigating reaction kinetics and mechanisms in synthesis. researchgate.net | Elucidates reaction pathways for sustainable synthesis routes. researchgate.net |

Integration into Green Chemistry Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound is poised to become a key player in several green chemistry applications.

As previously mentioned, its synthesis from CO₂ is a prominent example of carbon capture and utilization (CCU), a cornerstone of modern green chemistry. specificpolymers.com This approach transforms a waste product into a valuable chemical intermediate. researchgate.net

Beyond its synthesis, this compound has applications in the creation of environmentally friendly materials. It is used in the production of biodegradable polymers, which are in high demand as sustainable alternatives to conventional plastics. chemimpex.com Its role as a versatile intermediate also extends to the synthesis of pharmaceuticals and agrochemicals, where the adoption of greener synthetic pathways is a major industry goal. chemimpex.com

Another significant trend is the use of cyclic carbonates as green solvents. specificpolymers.com These compounds are often polar aprotic solvents that can replace more hazardous traditional solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). rsc.org Research into a broad family of dioxolane-based compounds as bio-based reaction media highlights the potential for this class of chemicals to significantly reduce the environmental impact of chemical processes. rsc.org The integration of this compound into these methodologies, either as a solvent itself or as a building block for other green solvents and materials, represents a vibrant area for future research.

常见问题

Q. Basic

- ¹H NMR Spectroscopy : Peaks at δ 4.2–4.5 ppm (dioxolane ring protons) and δ 3.8–4.0 ppm (chlorine-adjacent CH groups) confirm structure (e.g., Figure S11 in ).

- GC-MS : Detects volatile impurities (e.g., residual solvents) with a molecular ion peak at m/z 122.5 (exact mass: 121.977 Da) .

- Elemental Analysis : Verify C (29.4%), H (2.46%), Cl (28.9%), and O (39.2%) against theoretical values .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (classified as a respiratory irritant) .

- Storage : Keep at 2–8°C in sealed, amber glass containers under nitrogen to prevent hydrolysis .

- Emergency Measures : Flush skin/eyes with water for 15 minutes; seek medical evaluation for persistent irritation .

How does this compound function in CO₂ conversion reactions?

Advanced

In nanoporous ZnII/TbIII-organic frameworks, the compound stabilizes CO₂ adducts via its electrophilic carbonyl group. Mechanistic studies suggest:

- The chloro group enhances electrophilicity, facilitating nucleophilic attack by CO₂.

- DFT simulations reveal a transition state with a 1.8 Å C–O bond formation barrier .

- Experimental validation via in situ FTIR shows carbonate intermediate formation at 1750 cm⁻¹ .

What are the conflicting reports on the thermal stability of this compound, and how can they be resolved?

Q. Advanced

- Discrepancies : Boiling points reported as 123°C (18 mmHg) vs. 237.3°C (760 mmHg) . These align when pressure-dependent volatility is considered.

- Decomposition : TGA under N₂ shows 5% mass loss at 200°C, while ambient air exposure accelerates degradation due to moisture sensitivity.

- Resolution : Standardize testing protocols (e.g., DSC at 10°C/min under inert gas) and cross-validate with evolved gas analysis (EGA) .

What mechanistic role does this compound play in lithium-ion battery electrolytes?

Advanced

As an additive (1–5 wt%):

- Forms a stable solid-electrolyte interphase (SEI) via reductive decomposition at ~1.2 V vs. Li/Li⁺.

- Electrochemical impedance spectroscopy (EIS) shows reduced interfacial resistance (from 250 Ω to 80 Ω) .

- Limitation : High concentrations (>5 wt%) increase viscosity, lowering ionic conductivity. Optimize with co-solvents like ethylene carbonate (EC) .

How can computational modeling predict the reactivity of this compound in ring-opening polymerization?

Q. Advanced

- DFT Studies : The chloro group increases the carbonyl carbon’s electrophilicity (Mulliken charge: +0.45 e) compared to non-chlorinated analogs (+0.32 e).

- Steric Effects : The dioxolane ring’s rigidity slows propagation kinetics (kₚ = 0.12 L/mol·s) vs. linear carbonates (kₚ = 0.25 L/mol·s).

- Validation : Compare simulated activation energies (ΔG‡ = 85 kJ/mol) with experimental Arrhenius plots .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- GC-MS Limitations : Co-elution of chlorinated byproducts (e.g., 4-chloroaniline) requires tandem MS/MS for differentiation .

- HPLC-UV : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (60:40) to resolve polar degradants (LOD: 0.1 ppm) .

- Ion Chromatography : Detect chloride ions (from hydrolysis) with a detection limit of 0.05 ppm .

How does steric hindrance in this compound affect its application in asymmetric synthesis?

Q. Advanced

- Chiral Induction : The dioxolane ring’s fixed conformation biases nucleophilic attack angles (e.g., 70% ee in β-lactam synthesis) .

- Kinetic Resolution : Racemic mixtures show 2:1 selectivity in enzyme-catalyzed transesterification (Candida antarctica lipase B) .

- Crystallography : Single-crystal X-ray data (CCDC 230062) confirm stereochemical outcomes in boron trifluoride adducts .

What environmental and regulatory considerations apply to this compound in research?

Q. Advanced

- REACH Compliance : Classified as a skin/eye irritant (H315, H319); requires Safety Data Sheets (SDS) under EC No. 1907/2006 .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) to hydrolyze to glycolic acid derivatives before incineration .

- Transport : UN number 3265 (corrosive liquid, acidic, organic) for air freight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。